6-Chloro-5-methoxypyridine-3-sulfonyl chloride

Description

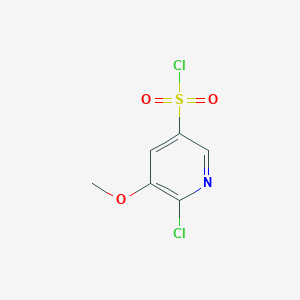

6-Chloro-5-methoxypyridine-3-sulfonyl chloride (CAS: 75720-93-3) is a halogenated pyridine derivative with a sulfonyl chloride functional group. Its molecular formula is C₆H₅Cl₂NO₃S, and its structure features:

- A chlorine atom at position 6 of the pyridine ring.

- A methoxy (-OCH₃) group at position 5.

- A sulfonyl chloride (-SO₂Cl) group at position 2.

Key identifiers include:

- InChIKey: CZEMPZCDNBZFKG-UHFFFAOYSA-N .

- SMILES: ClS(C1C=NC(=C(C=1)OC)Cl)(=O)=O .

- Molecular weight: ~241.97 g/mol (calculated from atomic masses).

This compound is primarily used as an intermediate in organic synthesis, particularly in sulfonamide formation for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

6-chloro-5-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEMPZCDNBZFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 5-methoxypyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of advanced chemical reactors and purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Chemistry: 6-Chloro-5-methoxypyridine-3-sulfonyl chloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies .

Industry: In industrial applications, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypyridine-3-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and modification reactions, where the compound targets specific functional groups on molecules .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Methoxy Derivatives

6-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS: 37105-10-5) is a close analog with a methyl (-CH₃) group instead of methoxy at position 5. Key differences include:

The methoxy group’s resonance effects activate the pyridine ring toward electrophilic substitution, whereas the methyl analog’s steric bulk may hinder certain reactions .

Positional Isomerism: 5-Chloro-6-methoxy Derivative

5-Chloro-6-methoxypyridine-3-sulfonyl chloride (CID 55279376) is a positional isomer with swapped substituents:

- Chlorine at position 5.

- Methoxy at position 6.

Positional isomerism significantly impacts reactivity. For instance, the 5-chloro-6-methoxy isomer may exhibit reduced steric hindrance near the sulfonyl chloride group, favoring nucleophilic substitution .

Functional Group Variations: Hydroxymethyl and Other Derivatives

Other pyridine derivatives with modified functional groups include:

- 3-Chloro-5-methoxypyridine : Lacks the sulfonyl chloride group, reducing utility in sulfonamide synthesis but useful in coupling reactions .

- 5-Chloro-6-methoxy-3-pyridinemethanol: Features a hydroxymethyl (-CH₂OH) group instead of sulfonyl chloride, enabling alcohol-based chemistry (e.g., esterification) .

Biological Activity

6-Chloro-5-methoxypyridine-3-sulfonyl chloride (CAS No. 75720-93-3) is a sulfonyl chloride derivative that has garnered attention in biochemical research due to its electrophilic properties and potential applications in drug development. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry.

This compound is characterized by its highly reactive sulfonyl chloride group, which allows it to participate in various chemical reactions, particularly in the formation of sulfonamide bonds. The compound acts as an electrophile, targeting nucleophilic sites on proteins and enzymes, leading to covalent modifications that can alter their activity and function .

| Property | Value |

|---|---|

| Molecular Formula | C6H5Cl2NO3S |

| Molecular Weight | 224.08 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential in modifying biomolecules and influencing cellular processes.

Cellular Effects

This compound can significantly impact cellular functions by modifying proteins involved in critical signaling pathways. For instance, it has been shown to inhibit specific enzymes, leading to alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. At lower concentrations, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including cellular damage and toxicity.

Case Studies

Several studies have demonstrated the utility of this compound in biochemical applications:

- Protein Modification : In one study, the compound was used to modify peptides through sulfonylation reactions, enhancing their stability and biological activity.

- Drug Development : The compound has been explored as a building block for synthesizing various pharmaceutical intermediates, showcasing its versatility in medicinal chemistry .

Research Applications

Chemistry : The compound serves as a precursor for synthesizing diverse heterocyclic compounds and pharmaceutical agents. Its unique structure allows for selective reactivity in synthetic pathways.

Biology and Medicine : In biological research, it is employed for modifying biomolecules, impacting their functionality and stability, which is crucial for drug development processes .

Industry : Beyond laboratory applications, it finds use in the production of agrochemicals and specialty chemicals due to its reactivity and versatility.

Comparison with Similar Compounds

This compound can be compared with other pyridine sulfonyl chlorides to highlight its unique properties:

| Compound | Unique Features |

|---|---|

| This compound | Contains both chloro and methoxy groups enhancing reactivity |

| 5-Chloro-2-methoxypyridine-3-sulfonyl chloride | Lacks the methoxy group; different reactivity profile |

| 6-Methoxypyridine-3-sulfonyl chloride | Does not contain a chloro group; less electrophilic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.